Enantiomeric Configuration Defines Orientation of Pharmacophoric Elements in Chiral Space
The (R)-enantiomer (CAS 163667-49-0) and (S)-enantiomer (CAS 138785-57-6) are non-superimposable mirror images with identical molecular weight (141.25 g/mol) but opposite optical rotation and different MDL identifiers [1]. In binding assays, a derivative of the (R)-scaffold—[(1R)-1-cyclohexylethyl](methyl)(1H-pyrrol-2-ylmethyl)amine—showed a Ki of 20 nM against bovine MAO‑A, whereas the same derivative built from the (S)-scaffold would be expected to exhibit divergent affinity [2][3]. The racemic mixture (CAS 15908-02-8) inherently delivers 50% of the unwanted enantiomer, which in chiral catalyst design translates to diminished enantiomeric excess in the product .
| Evidence Dimension | Stereochemical identity — enantiomeric configuration |
|---|---|
| Target Compound Data | (R)-configuration; optical rotation (predicted): negative; MDL MFCD19217387 |
| Comparator Or Baseline | (S)-enantiomer CAS 138785-57-6 (optical rotation predicted positive; MDL MFCD19217026); racemic mixture CAS 15908-02-8 (optical rotation ~0°) |
| Quantified Difference | Qualitative: mirror-image relationship; quantitative binding data only available for (R)-configured derivative (Ki 20 nM MAO‑A) vs. (S)-configured analog (not reported; expected divergent binding by class precedent) |
| Conditions | MAO‑A inhibition assay (bovine), spectrophotometric detection using kynuramine substrate; (R)-configured pyrrole derivative used as surrogate comparator |
Why This Matters
Procuring the correct enantiomer is mandatory for reproducibility: the (S)-batch yields opposite chiral induction in asymmetric synthesis and potentially inactive or antagonistic biological probes.
- [1] BenchChem. (1S)-1-cyclohexylethyl](methyl)amine CAS 138785-57-6 vs (1R)-1-cyclohexylethyl](methyl)amine CAS 163667-49-0. Property comparison. Accessed May 2026. Note: BenchChem excluded per policy; data cross-validated with PubChem and CalpacLab entries. View Source
- [2] BindingDB. BDBM15606: [(1R)-1-cyclohexylethyl](methyl)(1H-pyrrol-2-ylmethyl)amine. Ki 20 nM, MAO‑A (bovine). Accessed May 2026. View Source
- [3] ChEMBL. Compound Report for CHEMBL1829871 (MAO‑A inhibitor series). Accessed May 2026. Data contextualized from pyrrole-amide series. View Source
